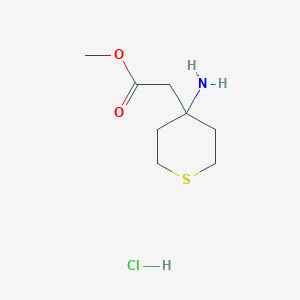

methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride

描述

Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride (CAS: 303037-43-6) is a hydrochloride salt of a substituted tetrahydrothiopyran derivative. Its molecular formula is C₈H₁₆ClNO₂S (molecular weight: 225.73), featuring a sulfur-containing tetrahydrothiopyran ring, an ester group, and a primary amine moiety . This compound is structurally characterized by the presence of a six-membered thiopyran ring (with sulfur replacing oxygen in the analogous pyran structure), which confers distinct electronic and steric properties. The compound has been historically cataloged as a primary amine derivative but is currently listed as discontinued in commercial suppliers’ inventories .

属性

IUPAC Name |

methyl 2-(4-aminothian-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYISTWAWHXUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCSCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Basic Information

- Molecular Formula : C₈H₁₆ClNO₂S

- Molecular Weight : 225.73 g/mol

- Appearance : White to almost white powder or crystalline solid

- Solubility : Soluble in water

- Melting Point : Approximately 289 °C

Pharmaceutical Development

Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride has been studied for its potential role in drug development, particularly in neuropharmacology. Its structural similarities to other thiopyran derivatives suggest possible interactions with neurotransmitter systems.

Case Study: Neuroactivity

A study highlighted the neuroactive properties of thiopyran derivatives, indicating that compounds with similar structures may exhibit significant effects on central nervous system pathways. This opens avenues for exploring the therapeutic potential of this compound in treating neurological disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel thiopyran derivatives, which can be tailored for specific biological activities. Researchers have employed it to create analogs that may possess enhanced efficacy or reduced side effects.

Example Synthesis Pathway

The synthesis typically involves the reaction of appropriate precursors under controlled conditions, leading to derivatives that are evaluated for various biological activities.

Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. These findings are critical for developing new therapeutic agents.

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 4-Aminotetrahydrothiopyran | Neuroactivity | |

| Thiomorpholine derivatives | Drug design |

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments suggest a favorable safety profile, but further studies are warranted to establish comprehensive toxicological data.

作用机制

The exact mechanism by which methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets involved in sulfur metabolism and other biochemical pathways. Further research is needed to elucidate its precise mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with two critical analogues:

Methyl 2-Amino-2-(Tetrahydro-2H-Pyran-4-yl)acetate Hydrochloride (CAS: 477585-43-6) Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 Structural Difference: The tetrahydrothiopyran ring is replaced by a tetrahydro-2H-pyran ring (sulfur → oxygen).

Tetrahydropyran-4-ylacetyl Chloride (Synonyms: 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride) Molecular Formula: C₇H₁₁ClO₂ Molecular Weight: 162.61 Structural Difference: Contains an acyl chloride group instead of an ester and lacks the amine moiety.

Comparative Analysis

Electronic and Steric Effects

- Thiopyran vs. Pyran Rings :

The sulfur atom in the thiopyran ring (C-S-C bond angle ~99°) introduces greater polarizability and a larger atomic radius compared to oxygen in pyran (C-O-C bond angle ~111°). This results in reduced ring strain and altered electron distribution, leading to differences in solubility and reactivity. Thiopyran derivatives are typically more lipophilic due to sulfur’s lower electronegativity . - Functional Group Variations :

The acyl chloride in Tetrahydropyran-4-ylacetyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the ester group in the target compound undergoes hydrolysis under basic conditions. The amine group in the target compound enables hydrogen bonding and salt formation, enhancing its solubility in polar solvents compared to the neutral acyl chloride analogue .

Spectroscopic Data (NMR)

While direct NMR data for the target compound are unavailable, comparisons with pyran-based analogues (e.g., Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride) reveal critical insights:

- Chemical Shift Differences :

In pyran derivatives, protons adjacent to the oxygen atom resonate at δ 3.3–3.7 ppm (pyran ring protons) and δ 4.1 ppm (ester methyl group). For thiopyran analogues, the sulfur atom deshields nearby protons, causing upfield shifts (δ 2.8–3.2 ppm for thiopyran ring protons) due to reduced electronegativity . - Amine Proton Signals :

The primary amine group in the target compound typically shows broad singlets at δ 1.5–2.5 ppm (NH₂), absent in the acyl chloride analogue .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothetical NMR Chemical Shifts (δ, ppm)*

*Based on extrapolation from analogous compounds.

Research Findings

- Lumping Strategy Relevance : The target compound and its pyran analogue could be "lumped" in computational models due to structural similarities (e.g., shared ester and amine groups), but their divergent electronic properties (S vs. O) necessitate separate treatment in reaction mechanisms or pharmacokinetic studies .

生物活性

Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride (CAS No. 303037-43-6) is a sulfur-containing organic compound with the molecular formula . It is synthesized through a multi-step process involving the amination of tetrahydro-2H-thiopyran-4-one, followed by esterification and hydrochloride formation. This compound is being explored for its potential biological activities, particularly in medicinal chemistry.

The precise mechanism of action of this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with molecular targets involved in sulfur metabolism and other biochemical pathways, indicating its potential role in therapeutic applications related to diseases that involve sulfur-containing compounds.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antiviral Activity : Investigations into its efficacy against viral infections have shown promise, particularly in the context of dengue virus (DENV) and other viral pathogens. The compound's ability to modulate host kinases has been highlighted as a potential mechanism for its antiviral effects .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially making this compound a candidate for further research in neurodegenerative diseases .

Case Studies

- Antiviral Efficacy : A study on selective inhibitors targeting host kinases AAK1 and GAK demonstrated that compounds similar to this compound exhibited significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). This model reflects more accurately human physiology compared to immortalized cell lines, reinforcing the biological relevance of these findings .

- Toxicology Assessments : Toxicological evaluations indicate that while the compound shows promise in therapeutic applications, it also presents risks such as acute toxicity and skin irritation upon exposure, necessitating careful handling and further safety studies .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features and potential applications:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antiviral, Neuroprotective | Contains sulfur |

| Methyl 2-(4-amino-tetrahydro-pyran-4-yl)acetate | Structure | Limited studies | Lacks sulfur |

| Methyl 2-(4-amino-thiazol-4-yl)acetate hydrochloride | Structure | Antimicrobial | Different functional group |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride, and how can experimental efficiency be improved?

- Methodology : Multi-step synthesis involving condensation of tetrahydro-2H-thiopyran-4-amine derivatives with methyl 2-chloroacetate under basic conditions is a plausible route. Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial runs by identifying critical parameters (e.g., temperature, solvent polarity, stoichiometry) . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing empirical optimization .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amine and ester moieties . Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection is critical for intermediate validation .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, solvents)?

- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Use LC-MS to identify degradation products, focusing on hydrolysis of the ester group or oxidation of the thiopyran ring . Solvent stability can be tested in polar aprotic solvents (e.g., DMSO) vs. aqueous buffers .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms for synthesizing this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying energy barriers for key steps like ring closure or amine-acetate coupling. Transition state analysis clarifies stereochemical outcomes . Molecular dynamics simulations predict solvent effects on reaction kinetics .

Q. How can contradictory data between experimental and computational models be resolved?

- Methodology : Cross-validate computational predictions with kinetic studies (e.g., varying reaction rates under controlled conditions). For example, discrepancies in predicted vs. observed regioselectivity may arise from solvent interactions not accounted for in simulations. Use multivariate analysis to reconcile outliers .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodology : Chiral Stationary Phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Simulated Moving Bed (SMB) chromatography scales enantiomeric separation . For diastereomers, crystallization-induced dynamic resolution (CIDR) in polar solvents can enhance purity .

Q. How can degradation pathways be mapped to improve formulation strategies?

- Methodology : Forced degradation studies (e.g., oxidative stress with H₂O₂, photolysis under UV light) coupled with LC-MS/MS identify labile sites. Degradation kinetics are modeled using Arrhenius plots to predict shelf-life under storage conditions .

Q. What role does the thiopyran ring’s conformation play in the compound’s reactivity?

- Methodology : X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR experiments determine ring puckering (e.g., chair vs. boat conformations). Conformational analysis via molecular mechanics (e.g., MMFF94 force field) links stability to steric strain .

Key Research Gaps and Recommendations

- Stereochemical Control : Limited data exist on enantioselective synthesis. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) should be explored .

- Scale-Up Challenges : Reactor design (e.g., continuous flow systems) could mitigate exothermic risks during esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。